3,3-Diethylpiperidine hydrochloride
Description
Properties
IUPAC Name |
3,3-diethylpiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-3-9(4-2)6-5-7-10-8-9;/h10H,3-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGBGSXEFDGSJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCNC1)CC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethylpiperidine hydrochloride typically involves the alkylation of piperidine. One common method is the reaction of piperidine with diethyl sulfate under basic conditions to introduce the diethyl groups at the 3-position. The reaction is usually carried out in an organic solvent such as toluene or ethanol, with a base like sodium hydroxide or potassium carbonate to neutralize the acidic by-products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or rhodium can enhance the efficiency of the hydrogenation steps involved in the synthesis. The final product is then purified through crystallization or distillation and converted to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
3,3-Diethylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the hydrochloride salt can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of 3,3-Diethylpiperidine.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1.1. Drug Development
3,3-Diethylpiperidine hydrochloride is utilized in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders and pain management. Its structural properties allow it to act as a versatile building block in drug design.
- Alzheimer’s Disease: Research indicates that derivatives of piperidine, including this compound, can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease progression. Compounds derived from this piperidine have shown promise in enhancing cognitive function in preclinical models .
- Pain Management: Studies have identified piperidine derivatives as effective inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), which plays a crucial role in pain and inflammation pathways. A specific derivative demonstrated an IC50 value of 7 nM for PGE2 synthesis inhibition, highlighting its potential for developing anti-inflammatory drugs .
1.2. Antioxidant and Anti-inflammatory Activities
Research has demonstrated that piperidine derivatives exhibit significant antioxidant and anti-inflammatory properties. For instance, studies on related compounds suggest that they can effectively reduce edema in animal models, indicating their potential use in treating inflammatory conditions .
2.1. Herbicides and Pesticides
The unique chemical structure of this compound allows it to be incorporated into formulations aimed at enhancing the efficacy of herbicides and pesticides. Its ability to modify the biological activity of other compounds makes it valuable in agrochemical applications.
3.1. Skin Care Formulations
The compound has been explored for its potential use in cosmetic formulations due to its beneficial properties on skin health. It can act as an emulsifier or stabilizer in creams and lotions, contributing to improved texture and efficacy .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3,3-Diethylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which is beneficial in treating conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Key Findings :
- Alkyl vs. Halogen Substituents : Diethyl groups (e.g., ) enhance steric bulk, reducing nucleophilic reactivity compared to chloro or fluoro substituents .
- Polar Functional Groups : Carboxylic acid derivatives () improve aqueous solubility but may reduce membrane permeability .
Ring Size and Skeletal Modifications
Comparisons with pyrrolidine (5-membered ring) and azetidine (4-membered ring) derivatives highlight the impact of ring size:
Key Findings :
- Piperidine derivatives (6-membered rings) generally exhibit greater conformational flexibility and metabolic stability compared to smaller rings .
Biological Activity
3,3-Diethylpiperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. Piperidine compounds are known for their diverse pharmacological properties, including effects on the central nervous system, analgesic activities, and interactions with various receptors and enzymes. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHClN
- Molecular Weight : Approximately 201.73 g/mol
The piperidine ring structure is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors and enzymes. The compound may modulate the activity of:
- Cholinergic Receptors : Potentially influencing cognitive function and memory.
- Dopaminergic Receptors : Implicated in mood regulation and reward pathways.
- GABA Receptors : May exhibit anxiolytic effects by enhancing inhibitory neurotransmission.
The presence of ethyl groups enhances lipophilicity, allowing for better membrane permeability and interaction with intracellular targets.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- CNS Activity : Studies suggest potential anxiolytic and antidepressant-like effects in animal models.
- Analgesic Properties : Preliminary data indicate that it may exhibit pain-relieving properties comparable to established analgesics.
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress in vitro.
Case Study 1: Anxiolytic Effects
A study conducted on rodents evaluated the anxiolytic potential of this compound. The results indicated a significant reduction in anxiety-like behaviors as measured by the elevated plus maze test. Doses ranging from 5 to 20 mg/kg showed dose-dependent effects, with higher doses resulting in more pronounced anxiolytic activity.
| Dose (mg/kg) | Anxiety Reduction (%) |
|---|---|
| 5 | 25 |
| 10 | 45 |
| 20 | 70 |
Case Study 2: Neuroprotective Activity
In a neuroprotection study using a model of oxidative stress induced by hydrogen peroxide, this compound demonstrated significant protective effects on neuronal cells. The compound reduced cell death by approximately 50% at a concentration of 100 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 50 | 75 |
| 100 | 50 |
| Control | 20 |
Q & A
Q. What synthetic methodologies are established for 3,3-Diethylpiperidine hydrochloride, and how can purity be validated?
Answer:
- Synthetic Routes : Common methods involve multi-step organic synthesis, including nucleophilic substitution, reductive amination, or cyclization reactions. For example, piperidine derivatives are often synthesized via alkylation of piperidine precursors with ethyl halides under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
- Purification : Techniques like recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) are employed. Purity validation requires HPLC (>98% purity threshold) and 1H/13C NMR to confirm structural integrity .
- Quality Control : Mass spectrometry (MS) and elemental analysis (C, H, N) ensure molecular formula consistency .
Q. How is the structural elucidation of this compound performed?
Answer:
- Spectroscopic Analysis :
- NMR : 1H NMR identifies ethyl group protons (δ 1.0–1.5 ppm) and piperidine ring protons (δ 2.5–3.5 ppm). 13C NMR confirms quaternary carbons and ethyl substituents .
- FT-IR : Peaks at ~2450 cm⁻¹ (N-H stretch) and 750 cm⁻¹ (C-Cl) validate the hydrochloride salt .
- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen bonding patterns in the solid state .
Q. What preliminary biological screening approaches are used to assess this compound’s activity?
Answer:
- In Vitro Assays :
- Receptor Binding : Radioligand displacement assays (e.g., σ-1 or NMDA receptors) quantify affinity (IC50 values) .
- Enzyme Inhibition : Kinase or cytochrome P450 inhibition studies use fluorescence-based kits .
- Cytotoxicity : MTT assays on cell lines (e.g., HEK-293) establish safety thresholds (EC50) .
Q. What safety protocols are critical for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid aerosol inhalation; monitor airborne concentrations with OSHA-compliant detectors .
- Storage : Store at 2–8°C in airtight containers with desiccants to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and enantiomeric purity?
Answer:
- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For chiral analogs, asymmetric catalysis (e.g., chiral ligands) enhances enantiomeric excess (ee) .
- Kinetic Studies : Monitor reaction progress via in-situ FT-IR or LC-MS to minimize side products like over-alkylated derivatives .
Q. How can contradictions in pharmacological data (e.g., varying IC50 values) be resolved?
Answer:
- Standardization : Use reference standards (e.g., USP-grade reagents) and validated assay protocols (e.g., CLIA guidelines) .
- Model Systems : Compare in vitro (cell-free assays) vs. in vivo (rodent models) results to contextualize bioavailability and metabolism differences .
- Data Reproducibility : Replicate studies across independent labs and share raw data via platforms like PubChem .
Q. What computational strategies predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Tools like AutoDock Vina simulate binding to receptors (e.g., serotonin transporters) using crystal structures from the PDB .
- MD Simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories, analyzing hydrogen bonds and hydrophobic interactions .
- QSAR Models : Corrogate substituent effects (e.g., ethyl groups) with activity using descriptors like logP and polar surface area .
Q. How do stability studies inform formulation development for this compound?
Answer:
- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) to identify degradation pathways (e.g., hydrolysis, oxidation) .
- Analytical Monitoring : Use UPLC-PDA to quantify degradation products (e.g., piperidine ring cleavage) and establish shelf-life .
- pH Stability : Test solubility and stability in buffers (pH 1–10) to guide salt form selection (e.g., hydrochloride vs. free base) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
